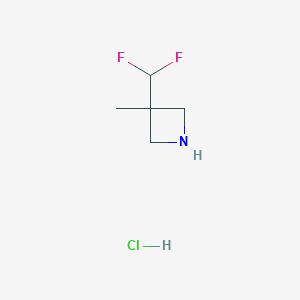

3-(二氟甲基)-3-甲基吖嗪基甲烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(Difluoromethyl)-3-methylazetidine hydrochloride” likely belongs to a class of organic compounds known as azetidines . Azetidines are compounds containing a saturated, four-membered heterocyclic ring with one nitrogen atom . The difluoromethyl group (CF2H) is a common motif in pharmaceuticals and agrochemicals due to its unique electronic and steric properties .

Synthesis Analysis

While specific synthesis methods for “3-(Difluoromethyl)-3-methylazetidine hydrochloride” are not available, difluoromethylation is a common process in organic chemistry. It involves the introduction of a CF2H group into a molecule . This process has seen significant advances in recent years, with methods based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Difluoromethyl)-3-methylazetidine hydrochloride” would depend on its specific molecular structure. In general, compounds with a CF2H group have unique properties due to the presence of the highly electronegative fluorine atoms .科学研究应用

氟化氨基酸合成

一个应用涉及氟化氨基酸的合成,由于其在药物开发中的潜力,它们在药物化学中引起了极大的兴趣。例如,评估了合成 3-氟代氮杂环丁烷-3-羧酸(一种环状氟化 β-氨基酸)的策略。该化合物被认为是药物化学中一种有价值的结构单元,表明氟代氮杂环丁烷在生物活性化合物合成中的相关性(Eva Van Hende 等,2009)。

高产率合成二氟代氮杂环丁烷

另一项研究集中在 3,3-二氟代氮杂环丁烷的高产率合成上,证明了通过 3,3-二氟代氮杂环丁烷-2-酮的单氯氢化铝还原合成二氟代氮杂环丁烷的可行性。该方法指出了 3,3-二氟代氮杂环丁烷作为有机合成中中间体的多功能性(Willem Van Brabandt & N. Kimpe,2006)。

芳烃和杂芳烃的三氟甲基化

此外,使用高价碘试剂对芳香族和杂芳香族化合物进行三氟甲基化的研究展示了氟化化合物在改变芳香族体系化学性质中的效用。这种类型的反应增强了氟代氮杂环丁烷在创建具有所需电子和物理性质的化合物方面的潜力(E. Mejía & A. Togni,2012)。

二氟代氮杂环丁酮的前体

此外,二氟(三甲基甲硅烷基)乙酰胺已被用作 3,3-二氟代氮杂环丁酮的前体,突出了此类化合物在生成氮杂环丁酮中的作用,氮杂环丁酮是药物化学中有价值的中间体(M. Bordeau 等,2006)。

自由基化学应用

在自由基化学领域,可用于氮杂环丁烷官能化的碘(III) 试剂表明氮杂环丁烷在通过自由基过程合成复杂分子中的重要性(Xi Wang & A. Studer,2017)。

作用机制

Target of Action

It is known that difluoromethylation processes have been used in the development of various pharmaceutical compounds

Mode of Action

Difluoromethylation processes, which this compound may undergo, have been studied extensively . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The interaction of the compound with its targets and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Difluoromethylation processes have been associated with the construction of various biologically and pharmacologically active ingredients

Result of Action

Difluoromethylation processes have been associated with the development of various biologically and pharmacologically active ingredients

Action Environment

It is known that the compound is stored at 2-8°c , suggesting that temperature may play a role in its stability

安全和危害

未来方向

The field of difluoromethylation, which would include compounds like “3-(Difluoromethyl)-3-methylazetidine hydrochloride”, is a vibrant area of research. Future directions could include the development of new synthetic methods, applications in drug discovery, and studies of the unique properties conferred by the CF2H group .

属性

IUPAC Name |

3-(difluoromethyl)-3-methylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c1-5(4(6)7)2-8-3-5;/h4,8H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVTVHXUDWSYAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2842999.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide](/img/structure/B2843001.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2843002.png)

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2843006.png)

![N-(2-methoxy-5-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2843009.png)

![(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate](/img/structure/B2843011.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2843015.png)

![N-(2-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2843017.png)